molecular formula C8H11NO3 B6252878 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 25090-47-5

5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6252878
CAS No.: 25090-47-5
M. Wt: 169.2
InChI Key:
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Description

5-carbamoylbicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the carbamoyl group to a carboxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Conversion to 5-carboxybicyclo[3.1.0]hexane-1-carboxylic acid.

    Reduction: Formation of 5-carbamoylbicyclo[3.1.0]hexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carbamoyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The bicyclic structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane-1-carboxylic acid: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.

    5-carbamoylbicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its reactivity and applications.

Uniqueness

5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both a carbamoyl and a carboxylic acid group on a bicyclic scaffold. This combination of functional groups and the inherent ring strain of the bicyclic structure make it a valuable compound for synthetic and medicinal chemistry.

Properties

CAS No.

25090-47-5

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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